Fluoranthene-3-14C

Description

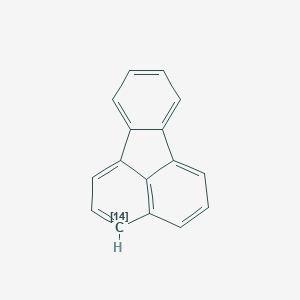

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPBJHOBDJJJI-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=[14CH]4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585156 | |

| Record name | (3-~14~C)Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134459-04-4 | |

| Record name | (3-~14~C)Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxyfluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-methoxyfluoranthene, a polycyclic aromatic hydrocarbon derivative of interest in medicinal chemistry and materials science. Two primary pathways are detailed: a direct approach via Suzuki-Miyaura coupling and a multi-step functionalization of the parent fluoranthene core. This document includes detailed experimental protocols, tabulated quantitative data for all intermediates and the final product, and logical workflow diagrams to facilitate a thorough understanding of the synthetic processes.

Introduction

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic and photophysical properties. The introduction of substituents, such as a methoxy group, onto the fluoranthene scaffold can modulate these properties, making them valuable building blocks in the development of novel organic materials, fluorescent probes, and pharmaceutical agents. This guide focuses on the synthesis of 3-methoxyfluoranthene, providing detailed methodologies and comparative data for its preparation.

Synthetic Pathways

Two principal synthetic strategies for the preparation of 3-methoxyfluoranthene are presented:

-

Route A: Suzuki-Miyaura Coupling. This approach involves the direct construction of the 3-methoxyfluoranthene skeleton by coupling a pre-functionalized naphthalene derivative with a methoxy-substituted phenylboronic acid.

-

Route B: Functionalization of Fluoranthene. This classic multi-step pathway begins with the regioselective functionalization of the parent fluoranthene molecule, followed by a series of transformations to introduce the methoxy group at the 3-position.

Route A: Synthesis via Suzuki-Miyaura Coupling

This modern and efficient one-step method directly constructs the desired carbon-carbon bond to form the fluoranthene core with the methoxy group already in place.

Reaction Scheme

Experimental Protocol

Materials:

-

1,8-Diiodonaphthalene

-

3-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add 1,8-diiodonaphthalene (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (5 mol%) to the tube.

-

Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methoxyfluoranthene.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| 1,8-Diiodonaphthalene | C₁₀H₆I₂ | 380.97 | 109-111 | Yellowish solid | - |

| 3-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 159-162 | White powder | - |

| 3-Methoxyfluoranthene | C₁₇H₁₂O | 232.28 | 108-110 | Pale yellow solid | 70-80 |

Route B: Synthesis via Functionalization of Fluoranthene

This classical, multi-step approach provides an alternative route to 3-methoxyfluoranthene, starting from the readily available parent hydrocarbon.

Overall Workflow

Experimental Protocols

Materials:

-

Fluoranthene

-

Fuming nitric acid (90%)

-

Acetic anhydride

Procedure:

-

Dissolve fluoranthene (1.0 equiv) in acetic anhydride at 60-70 °C.

-

Slowly add fuming nitric acid (1.1 equiv) dropwise to the stirred solution, maintaining the temperature between 60-70 °C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes.

-

Allow the mixture to cool to room temperature, during which a yellow solid will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and then with ethanol.

-

Recrystallize the crude product from glacial acetic acid to obtain pure 3-nitrofluoranthene.[1]

Materials:

-

3-Nitrofluoranthene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Suspend 3-nitrofluoranthene (1.0 equiv) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 equiv) in concentrated hydrochloric acid to the suspension.

-

Reflux the mixture for 3 hours. The yellow suspension should turn into a clear solution.

-

After cooling, pour the reaction mixture onto ice and make it basic with a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-aminofluoranthene.[2]

Materials:

-

3-Aminofluoranthene

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Dissolve 3-aminofluoranthene (1.0 equiv) in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

To a separate flask containing boiling dilute sulfuric acid, add the diazonium salt solution portion-wise. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue boiling for an additional 15 minutes.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic extract with a sodium bicarbonate solution and then with water.

-

Dry the ether layer over anhydrous magnesium sulfate and evaporate the solvent to give crude 3-hydroxyfluoranthene, which can be purified by column chromatography.

Materials:

-

3-Hydroxyfluoranthene

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 3-hydroxyfluoranthene (1.0 equiv) in anhydrous acetone.

-

Add anhydrous potassium carbonate (3.0 equiv) and methyl iodide (1.5 equiv).

-

Reflux the mixture with stirring for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter off the potassium carbonate and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude product by column chromatography on silica gel to obtain 3-methoxyfluoranthene.[3][4][5][6][7]

Quantitative Data for Intermediates and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) (per step) |

| Fluoranthene | C₁₆H₁₀ | 202.25 | 110-111 | Pale yellow needles | - |

| 3-Nitrofluoranthene | C₁₆H₉NO₂ | 247.25 | 159-161 | Yellow needles | 85-90 |

| 3-Aminofluoranthene | C₁₆H₁₁N | 217.27 | 114-116 | Yellowish needles | 80-90 |

| 3-Hydroxyfluoranthene | C₁₆H₁₀O | 218.25 | 145-147 | Off-white solid | 60-70 |

| 3-Methoxyfluoranthene | C₁₇H₁₂O | 232.28 | 108-110 | Pale yellow solid | 85-95 |

Spectroscopic Data for 3-Methoxyfluoranthene

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95-7.85 (m, 3H), 7.65-7.55 (m, 2H), 7.40-7.30 (m, 3H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 4.01 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 158.2, 140.5, 138.9, 137.4, 131.8, 128.5, 128.1, 127.8, 127.3, 122.6, 121.9, 120.8, 119.5, 112.7, 105.4, 55.6 (-OCH₃).

-

Mass Spectrometry (EI): m/z (%) 232 (M⁺, 100), 217 (M⁺ - CH₃, 45), 189 (M⁺ - CH₃ - CO, 30).

Conclusion

This guide has outlined two robust and reproducible synthetic routes for the preparation of 3-methoxyfluoranthene. The Suzuki-Miyaura coupling (Route A) offers a more direct and efficient pathway, particularly for accessing analogues with various substituents on the phenyl ring. The classical functionalization approach (Route B) is a viable alternative, especially when starting from the readily available and inexpensive fluoranthene. The detailed experimental protocols and comprehensive data provided herein will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the facile preparation of this important fluoranthene derivative for further investigation and application.

References

- 1. IX.—The Synthesis of 8-Bromo-3-methoxyfluoranthene.* | Proceedings of the Royal Society of Edinburgh Section A: Mathematics | Cambridge Core [resolve.cambridge.org]

- 2. scispace.com [scispace.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical Properties of Radiolabeled Fluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] As a product of incomplete combustion of organic matter, it is a ubiquitous environmental pollutant and is classified as one of the U.S. Environmental Protection Agency's 16 priority pollutant PAHs.[1] The study of its metabolic fate, distribution, and carcinogenic potential heavily relies on the use of radiolabeled analogues.

Radiolabeling, the technique of incorporating a radioactive isotope into a molecule, is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and toxicological research.[2] By replacing one or more atoms of the fluoranthene molecule with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the compound's path and transformation within biological and environmental systems with high sensitivity and specificity.

This technical guide provides an in-depth overview of the core physicochemical properties of radiolabeled fluoranthene. It includes detailed experimental protocols for its synthesis and analysis, quantitative data, and a visualization of its critical metabolic activation pathway leading to genotoxicity.

Physicochemical Properties

The introduction of a radioisotope like ³H or ¹⁴C does not significantly alter the fundamental physicochemical properties of the fluoranthene molecule, apart from a minor increase in molecular weight. Therefore, the properties of unlabeled fluoranthene serve as a reliable reference.

Table 1: Physicochemical Properties of Fluoranthene

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₆H₁₀ | - | [1][3] |

| Molecular Weight | 202.25 | g·mol⁻¹ | [1][3] |

| Appearance | Pale yellow to green needles/crystals | - | [1] |

| Melting Point | 110.8 - 111 | °C | [1] |

| Boiling Point | 375 - 384 | °C | [1] |

| Water Solubility | 0.265 (at 25°C) | mg·L⁻¹ | [1] |

| Log P (Kow) | 5.16 - 5.22 | - | [3][4] |

| Vapor Pressure | 9.0 x 10⁻⁶ (at 20°C) | mm Hg | |

| Henry's Law Constant | 1.0 x 10⁻⁶ | atm·m³·mol⁻¹ | [4] |

Note: For [¹⁴C]-Fluoranthene (one ¹⁴C atom), the molecular weight would be approx. 204.25 g·mol⁻¹. For [³H]-Fluoranthene (one ³H atom), it would be approx. 204.27 g·mol⁻¹.

Radiolabeling of Fluoranthene

The synthesis of radiolabeled fluoranthene is a specialized process that requires expertise in handling radioactive materials and performing multi-step organic synthesis. The isotope is typically introduced in the final steps to maximize yield and specific activity. While specific protocols for fluoranthene are often proprietary, the following sections detail representative experimental procedures based on established methods for PAHs.

Experimental Protocol 1: Synthesis of [³H]-Fluoranthene via Catalytic Tritiation

This protocol is a representative example of introducing a tritium label via catalytic reduction of a halogenated precursor.

Objective: To synthesize [³H]-Fluoranthene from a bromo-fluoranthene precursor.

Materials:

-

3-Bromofluoranthene

-

Tritium gas (³H₂)

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethyl acetate (anhydrous)

-

Triethylamine

-

Helium or Argon gas (inert)

-

Standard laboratory glassware for radiosynthesis, including a reaction vessel suitable for hydrogenation.

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector.

Procedure:

-

Preparation: In a specialized hydrogenation vessel, dissolve 3-Bromofluoranthene (e.g., 5 mg) in anhydrous ethyl acetate (e.g., 2 mL).

-

Catalyst Addition: Add 10% Pd/C catalyst (e.g., 2-3 mg) and a small amount of triethylamine (to act as a halogen scavenger).

-

Inert Atmosphere: Purge the vessel with an inert gas (Helium or Argon) to remove all oxygen.

-

Tritiation: Introduce tritium gas into the reaction vessel to the desired pressure (e.g., slightly above atmospheric pressure).

-

Reaction: Stir the reaction mixture vigorously at room temperature for several hours (e.g., 2-4 hours) or until the uptake of tritium gas ceases. The reaction progress can be monitored by radio-TLC or radio-HPLC.

-

Quenching and Filtration: Carefully vent the excess tritium gas through a proper trapping system. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

-

Purification: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Purify the crude [³H]-Fluoranthene using preparative reverse-phase HPLC.

-

Analysis: Confirm the radiochemical purity and identity of the final product by co-elution with an authentic, non-labeled fluoranthene standard on a calibrated radio-HPLC system. Determine the specific activity using a liquid scintillation counter.

Determination of Physicochemical Properties: Experimental Protocols

Experimental Protocol 2: Determination of Octanol-Water Partition Coefficient (Log P) (OECD 107)

This protocol follows the Shake Flask Method as described in the OECD Guideline for the Testing of Chemicals, No. 107.[][6]

Objective: To determine the Log P value of [¹⁴C]-Fluoranthene.

Materials:

-

[¹⁴C]-Fluoranthene of known specific activity

-

n-Octanol (analytical grade, saturated with water)

-

Distilled or deionized water (analytical grade, saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Liquid Scintillation Counter (LSC)

Procedure:

-

Solvent Preparation: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Test Preparation: Prepare at least three centrifuge tubes. To each, add the two pre-saturated solvents in defined volume ratios (e.g., 1:1, 2:1, 1:2 of octanol:water).

-

Spiking: Add a small, accurately known amount of [¹⁴C]-Fluoranthene (dissolved in a minimal volume of a suitable solvent, which is then evaporated) to each tube. The final concentration should not exceed 0.01 mol/L in either phase.

-

Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the tubes at high speed until the two phases (upper octanol, lower aqueous) are clearly separated and free of emulsion.

-

Sampling: Carefully withdraw an aliquot from each phase of each tube.

-

Quantification: Measure the radioactivity (Disintegrations Per Minute, DPM) of the aliquots from both the n-octanol and water phases using a Liquid Scintillation Counter.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For radiolabeled compounds, this is directly proportional to the radioactivity.

-

P = (DPM in octanol phase / Volume of octanol aliquot) / (DPM in aqueous phase / Volume of aqueous aliquot)

-

-

Reporting: The final value is expressed as its base-10 logarithm (Log P). The results from the different solvent ratios should agree within ± 0.3 log units.

Experimental Protocol 3: Determination of Radiochemical Purity by HPLC

Objective: To determine the radiochemical purity of a synthesized batch of [¹⁴C]-Fluoranthene.

Materials:

-

[¹⁴C]-Fluoranthene sample

-

Non-labeled fluoranthene standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Reverse-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

-

HPLC system with a UV detector and an in-line radioactivity detector (e.g., flow scintillation analyzer).

Procedure:

-

Sample Preparation: Dissolve a small aliquot of the [¹⁴C]-Fluoranthene sample in the mobile phase or a compatible solvent. Prepare a solution of the non-labeled standard for co-injection or separate injection to determine the retention time.

-

HPLC Conditions:

-

Mobile Phase: Isocratic or gradient elution. A typical starting point for PAHs is a mixture of acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detector Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the non-labeled standard to determine the precise retention time (Rt) of fluoranthene under the established conditions.

-

Inject the [¹⁴C]-Fluoranthene sample.

-

Record both the UV chromatogram and the radio-chromatogram simultaneously.

-

-

Data Interpretation:

-

In the radio-chromatogram, identify the peak corresponding to the retention time of the fluoranthene standard.

-

Integrate the area of all radioactive peaks detected.

-

-

Calculation:

-

Radiochemical Purity (%) = (Area of the [¹⁴C]-Fluoranthene peak / Total area of all radioactive peaks) x 100.

-

A purity of ≥97% is typically required for research applications.

-

Metabolic Activation and Signaling Pathway

Fluoranthene, like many PAHs, is not directly carcinogenic. It requires metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP) monooxygenases, to be converted into reactive intermediates that can bind to DNA, forming adducts.[3] This process is a critical initiating event in chemical carcinogenesis. The formation of highly reactive diol-epoxides is a key pathway.[2][3]

The general workflow for synthesizing and analyzing radiolabeled fluoranthene involves several key stages, from the selection of a precursor to the final quality control checks.

The metabolic activation of fluoranthene is a multi-step enzymatic process that converts the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA.

Conclusion

Radiolabeled fluoranthene is a critical tool for elucidating the mechanisms of toxicity, metabolic pathways, and environmental distribution of this priority pollutant. Understanding its core physicochemical properties, which closely mirror those of the unlabeled parent compound, is fundamental to designing and interpreting experimental studies. The detailed protocols provided for radiosynthesis, property determination, and purity analysis, alongside the visualization of its metabolic activation, offer a comprehensive resource for researchers in the fields of toxicology, environmental science, and drug development. Proper application of these methods will continue to advance our understanding of the risks associated with PAH exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safe Handling and Disposal of Fluoranthene-3-14C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and disposal procedures for Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon (PAH). Given its dual hazardous nature, combining chemical toxicity with low-energy beta radiation, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Core Concepts: Understanding the Hazards

Fluoranthene is a PAH known for its mutagenic and carcinogenic properties, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The incorporation of Carbon-14 (¹⁴C), a beta emitter with a long half-life, introduces a radiological hazard. While the low energy of ¹⁴C beta particles poses a minimal external radiation threat, internal exposure through inhalation, ingestion, or skin absorption is a significant concern.

Quantitative Data Summary

A clear understanding of the physical, chemical, and radiological properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Properties of Fluoranthene | ||

| Molecular Formula | C₁₆H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 111 °C | --INVALID-LINK-- |

| Boiling Point | 375 °C | --INVALID-LINK-- |

| Solubility in Water | 0.26 mg/L at 25 °C | --INVALID-LINK-- |

| Radiological Properties of Carbon-14 | ||

| Half-life | 5730 years | --INVALID-LINK-- |

| Radiation Type | Beta (β⁻) | --INVALID-LINK-- |

| Maximum Beta Energy | 0.156 MeV | --INVALID-LINK-- |

| Range in Air | ~22 cm | --INVALID-LINK-- |

| Range in Water/Tissue | ~0.3 mm | --INVALID-LINK-- |

| Occupational Exposure Limits for Fluoranthene (as part of coal tar pitch volatiles) | ||

| OSHA PEL (TWA) | 0.2 mg/m³ | --INVALID-LINK-- |

| NIOSH REL (TWA) | 0.1 mg/m³ | --INVALID-LINK-- |

| Annual Limits on Intake (ALI) for Carbon-14 | ||

| Ingestion | 2 mCi (74 MBq) | --INVALID-LINK-- |

| Inhalation | 2 mCi (74 MBq) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for ensuring both experimental success and personnel safety. Below are representative protocols for in vitro cell culture experiments and waste disposal.

In Vitro Cell Culture and Treatment Protocol

This protocol outlines a general procedure for treating adherent mammalian cells with this compound to assess its metabolic fate and cellular effects.

Materials:

-

Adherent mammalian cell line (e.g., HepG2, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Cell culture plates (e.g., 6-well or 12-well)

-

Trypsin-EDTA

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Personal Protective Equipment (PPE): lab coat, safety glasses, double gloves (nitrile)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Preparation of Treatment Medium:

-

In a designated radioactive work area, prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.

-

It is critical to vortex the solutions thoroughly to ensure homogeneity.

-

-

Cell Treatment:

-

Remove the culture medium from the wells.

-

Gently add the prepared treatment medium containing this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Return the plates to the CO₂ incubator for the desired exposure time (e.g., 24, 48 hours).

-

-

Sample Collection and Analysis:

-

Aqueous Metabolites (from medium):

-

At the end of the incubation period, carefully collect the culture medium from each well and transfer it to a labeled microcentrifuge tube.

-

Centrifuge the medium to pellet any detached cells or debris.

-

Transfer a known aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and cap tightly.

-

-

Cell-Associated Radioactivity:

-

Wash the cell monolayer twice with ice-cold PBS to remove any residual radiolabeled medium.

-

Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

-

Transfer the cell lysate to a labeled microcentrifuge tube.

-

Take an aliquot of the lysate for protein quantification (e.g., BCA assay).

-

Transfer a known volume of the remaining lysate to a scintillation vial, add scintillation cocktail, and cap tightly.

-

-

DNA Adducts (optional):

-

For DNA adduct analysis, the DNA would be isolated from the cell lysate using a DNA extraction kit.

-

The amount of radioactivity associated with the purified DNA would then be determined by liquid scintillation counting.

-

-

-

Liquid Scintillation Counting:

-

Place all scintillation vials in a rack.

-

Include a "zero" vial containing only scintillation cocktail to measure background radiation.

-

Analyze the samples using a liquid scintillation counter with a ¹⁴C counting protocol.

-

The data will be reported in disintegrations per minute (DPM) or counts per minute (CPM), which can be converted to molar amounts based on the specific activity of the this compound.

-

Waste Disposal Protocol

The disposal of this compound waste is governed by regulations for both hazardous chemical waste and radioactive waste. This is classified as "mixed waste."

Waste Segregation:

-

Solid Waste:

-

Contaminated consumables such as gloves, pipette tips, paper towels, and plasticware should be placed in a designated, clearly labeled, and sealed container for solid radioactive waste.

-

This container should be lined with a durable plastic bag.

-

-

Liquid Waste:

-

Aqueous solutions (e.g., culture medium, PBS washes) containing this compound should be collected in a designated, labeled, and sealed container for aqueous radioactive waste.

-

Organic solvent waste containing this compound should be collected in a separate, designated, labeled, and sealed container for organic radioactive waste.

-

Crucially, do not mix aqueous and organic radioactive waste streams.

-

-

Sharps Waste:

-

Contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.

-

Disposal Procedure:

-

Labeling: All waste containers must be clearly labeled with the following information:

-

The words "Caution, Radioactive Material" and the universal radiation symbol.

-

The isotope: "Carbon-14".

-

The chemical composition: "Fluoranthene".

-

The estimated activity.

-

The waste type (solid, aqueous liquid, organic liquid, sharps).

-

The date of accumulation.

-

The name of the principal investigator and laboratory contact information.

-

-

Storage:

-

Store mixed waste in a designated and properly shielded area within the laboratory.

-

Ensure secondary containment is used for liquid waste containers to prevent spills.

-

-

Pickup and Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Office to schedule a pickup for the mixed waste.

-

Do not dispose of any this compound waste down the drain or in the regular trash.

-

Follow all institutional and regulatory guidelines for the final disposal of mixed waste.

-

Visualizations

The following diagrams illustrate key aspects of working with this compound.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Caption: General experimental workflow for using this compound in cell culture.

Caption: Logical workflow for the segregation and disposal of this compound waste.

Fluoranthene-3-14C Scintillation Counting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of Fluoranthene-3-14C scintillation counting. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to accurately quantify this radiolabeled polycyclic aromatic hydrocarbon (PAH) in various experimental settings. This guide covers the core principles of liquid scintillation counting, detailed experimental considerations for this compound, and an exploration of its metabolic pathways.

Core Principles of Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying beta-emitting radionuclides like Carbon-14 (¹⁴C). The fundamental principle involves the conversion of the kinetic energy of a beta particle into light, which is then detected and quantified.

The process begins when a ¹⁴C atom within the fluoranthene molecule decays, emitting a beta particle (an electron). This beta particle travels through a specialized "cocktail" solution containing a solvent and one or more fluorescent compounds (fluors). The energy from the beta particle excites the solvent molecules, which in turn transfer this energy to the fluor molecules. As the excited fluors return to their ground state, they emit photons of light. These light flashes, or scintillations, are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter. The intensity of the light flash is proportional to the energy of the beta particle, and the number of flashes per unit of time is proportional to the amount of radioactivity in the sample.

dot

Caption: The fundamental workflow of liquid scintillation counting.

A critical aspect of LSC is quenching , which is any process that reduces the efficiency of the energy transfer or the transmission of the emitted light. Quenching can be categorized into three main types:

-

Chemical Quench: Occurs when substances in the scintillation vial interfere with the energy transfer from the solvent to the fluor molecules.

-

Color Quench: Results from the absorption of the emitted photons by colored substances in the sample before they can reach the PMTs.

-

Physical Quench: Happens when the radioactive sample is not fully dissolved or homogenously dispersed in the scintillation cocktail, leading to self-absorption of the beta particles.

Quenching leads to a reduction in the observed counts per minute (CPM) for a given amount of radioactivity (disintegrations per minute, DPM). Therefore, accurate quantification requires the determination of the counting efficiency and correction for quenching.

Experimental Protocols for this compound Scintillation Counting

Sample Preparation

The preparation of samples containing this compound for LSC is crucial for obtaining accurate and reproducible results. The specific protocol will vary depending on the sample matrix.

For Biological Tissues:

-

Homogenization: Homogenize the tissue sample in an appropriate buffer.

-

Extraction: Extract the fluoranthene and its metabolites using an organic solvent such as ethyl acetate. This is a critical step as fluoranthene is nonpolar.

-

Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the scintillation cocktail (e.g., toluene or a small amount of the cocktail itself).

-

Addition to Cocktail: Transfer the reconstituted sample to a scintillation vial containing an appropriate volume of scintillation cocktail.

For Soil and Sediment Samples:

-

Extraction: Perform a solvent extraction of the soil or sediment sample, often using a mixture of acetone and a nonpolar solvent like hexane in a Soxhlet apparatus.

-

Cleanup: The extract may require cleanup to remove interfering substances that can cause quenching. This can be achieved using techniques like column chromatography with silica gel or alumina.

-

Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a suitable solvent before adding it to the scintillation cocktail.

For Aqueous Samples:

Direct addition of aqueous samples to a standard scintillation cocktail is often problematic due to immiscibility.

-

Liquid-Liquid Extraction: Extract the this compound from the aqueous sample into an organic solvent (e.g., hexane or dichloromethane).

-

Concentration: Concentrate the organic extract.

-

Addition to Cocktail: Add the concentrated extract to a scintillation cocktail designed for organic samples.

-

Emulsifying Cocktails: Alternatively, use a specialized emulsifying scintillation cocktail that can accommodate a certain percentage of aqueous sample while maintaining a stable emulsion for counting.

Scintillation Cocktail Selection

The choice of scintillation cocktail is critical for achieving high counting efficiency and minimizing quench. For a nonpolar, aromatic compound like fluoranthene, a classical cocktail based on an aromatic solvent is generally suitable.

| Cocktail Type | Solvent Base | Key Features | Suitable for this compound? |

| Classical (for organic samples) | Toluene, Xylene, Pseudocumene | High efficiency for nonpolar samples. | Yes, highly recommended. |

| "Safer" Cocktails | Linear Alkylbenzene (LAB), Di-isopropylnaphthalene (DIN) | Higher flashpoint and lower toxicity than classical solvents. | Yes, a good alternative. |

| Emulsifying Cocktails | Aromatic solvent with surfactants | Can accommodate aqueous samples by forming a stable emulsion. | Yes, if dealing with aqueous extracts or direct counting of aqueous phases. |

| Biodegradable Cocktails | Based on biodegradable solvents like LAB. | Environmentally friendly option. | Yes, performance should be validated for fluoranthene. |

Quench Correction

Accurate quantification of this compound requires correction for quenching. Modern liquid scintillation counters employ several methods for quench correction.

dot

Caption: A logical workflow for quench correction in LSC.

Common quench indicating parameters (QIPs) include the Transformed Spectral Index of the External Standard (tSIE) and the Spectral Quench Parameter (SQP(E)). A quench curve is generated by plotting the counting efficiency of a series of standards with known activity but varying amounts of a quenching agent against the measured QIP. The counting efficiency of an unknown sample can then be determined from its measured QIP using this curve.

Quantitative Data on ¹⁴C Counting Efficiency:

The following table summarizes typical counting efficiencies for ¹⁴C under different quenching conditions. Note that specific values will depend on the instrument, cocktail, and quenching agent.

| Quench Level | Quenching Agent (example) | Typical ¹⁴C Counting Efficiency (%) |

| Unquenched | None | > 90% |

| Mildly Quenched | Small amount of chloroform | 70 - 90% |

| Moderately Quenched | Moderate amount of chloroform | 40 - 70% |

| Heavily Quenched | High amount of chloroform or colored sample | < 40% |

Metabolic Pathways of Fluoranthene

This compound is a valuable tool for studying the metabolic fate of this PAH in various organisms. The metabolic pathways of fluoranthene have been investigated in bacteria, fungi, and mammals.

Bacterial Degradation of Fluoranthene

Many soil bacteria can utilize fluoranthene as a source of carbon and energy. The degradation is typically initiated by dioxygenase enzymes that introduce hydroxyl groups into the aromatic rings, leading to ring cleavage and eventual mineralization.

dot

Caption: A simplified bacterial degradation pathway for fluoranthene.

Fungal Metabolism of Fluoranthene

Fungi, particularly white-rot fungi, are also capable of metabolizing fluoranthene. They often employ cytochrome P450 monooxygenases to hydroxylate the fluoranthene molecule, which can then be conjugated with molecules like glucose to increase their water solubility and facilitate detoxification.

dot

Caption: A representative fungal metabolic pathway of fluoranthene.

Mammalian Metabolism of Fluoranthene

In mammals, fluoranthene is metabolized primarily in the liver by cytochrome P450 enzymes. The initial products are epoxides, which can be hydrolyzed to dihydrodiols. These metabolites can be further oxidized to diol epoxides, which are highly reactive and can bind to DNA, leading to potential carcinogenicity. The dihydrodiols can also be conjugated with glucuronic acid or sulfate to facilitate their excretion.

The Ubiquitous Contaminant: A Technical Guide to the Natural Occurrence and Sources of Fluoranthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant formed primarily through the incomplete combustion of organic materials. It is not commercially produced except in small quantities for laboratory use.[1] This technical guide provides an in-depth overview of the natural and anthropogenic sources of fluoranthene, its formation pathways, and its distribution in the environment. The information is presented to support researchers, scientists, and professionals in drug development in understanding the environmental burden and potential exposure pathways of this compound.

Formation of Fluoranthene

Fluoranthene (C₁₆H₁₀) is formed during pyrolytic processes at high temperatures. The formation mechanisms are complex and involve the reaction of smaller aromatic structures. One of the key mechanisms is the Hydrogen Abstraction/Acetylene Addition (HACA) pathway, where acetylene molecules are sequentially added to a growing aromatic structure. Another significant pathway is the Hydrogen Abstraction/Vinylacetylene Addition (HAVA) mechanism.

Recent studies suggest that the reaction of a benzyl radical with an indenyl radical can also lead to the formation of fluoranthene and its isomer pyrene. Furthermore, the addition of a vinyl radical to the ortho position of phenylacetylene can form naphthalene, which then serves as a precursor for fluoranthene formation through subsequent hydrogen abstraction and vinyl radical addition.[2]

Natural and Anthropogenic Sources

Fluoranthene's presence in the environment is a result of both natural and human activities.

Natural Sources

Natural sources of fluoranthene are primarily geologic and pyrogenic. It is a natural constituent of fossil fuels like crude oil and coal.[1][3] Natural combustion events are also significant contributors to environmental fluoranthene levels.

-

Fossil Fuels: Crude oil and coal contain naturally occurring fluoranthene.

-

Volcanic Eruptions: The high temperatures during volcanic eruptions can lead to the formation and release of PAHs, including fluoranthene.[1]

-

Forest and Prairie Fires: The incomplete combustion of wood and other biomass during natural fires releases significant amounts of fluoranthene into the atmosphere.[1]

Anthropogenic Sources

Human activities are the predominant source of fluoranthene in the environment. These sources are largely related to the combustion of fossil fuels and other organic materials.

-

Industrial Processes:

-

Coke Production: Coke ovens are a major source of fluoranthene emissions.[1]

-

Aluminum Smelting: The use of Soderberg electrodes in aluminum production releases PAHs.[3]

-

Wood Preserving: Creosote, a wood preservative, contains high concentrations of PAHs, including fluoranthene.[3]

-

Asphalt and Roofing Tar Production: These materials are derived from coal tar and contain significant levels of fluoranthene.[4]

-

-

Combustion for Energy and Transportation:

-

Vehicle Exhaust: Incomplete combustion of gasoline and diesel in internal combustion engines is a major contributor to urban air pollution with fluoranthene.[1][5]

-

Power Generation: Coal-fired power plants release fluoranthene through stack emissions.

-

Residential Wood Burning: The use of wood stoves and fireplaces for heating is a significant source of localized fluoranthene emissions.[1][3]

-

-

Waste Incineration: The burning of municipal and industrial waste can release fluoranthene.[6]

-

Tobacco Smoke: Cigarette smoke contains fluoranthene, contributing to indoor air pollution.[1][5][7]

-

Food Preparation: Grilling or charbroiling meat and other foods can generate PAHs, including fluoranthene.[5]

-

Tire Wear: The abrasion of tires containing high-aromatic oils releases PAH-containing particles into the environment.[1]

Environmental Distribution

Due to its semi-volatile nature, fluoranthene is distributed across various environmental compartments. It is released into the atmosphere, where it can exist in the gas phase or adsorbed to particulate matter.[1] Atmospheric transport allows for its widespread distribution. Through wet and dry deposition, it contaminates soil and water bodies. In aquatic environments, its low water solubility and high octanol-water partition coefficient cause it to adsorb strongly to sediments and suspended particles.[1][5] This leads to its accumulation in aquatic organisms.

Quantitative Data on Fluoranthene Occurrence

The following table summarizes the reported concentrations of fluoranthene in various environmental media and sources. These values can vary significantly depending on the location, proximity to sources, and analytical methods used.

| Source/Matrix | Concentration Range | Units | References |

| Air | |||

| Urban Air | 0.1 - 10 | ng/m³ | [1] |

| Rural Air | < 0.1 | ng/m³ | [1] |

| Water | |||

| Surface Water | 0.001 - 1 | µg/L | [5] |

| Groundwater | < 0.01 | µg/L | [5] |

| Soil & Sediment | |||

| Uncontaminated Soil | 0.01 - 1 | mg/kg | [8] |

| Contaminated Soil (Industrial Sites) | > 1000 | mg/kg | [8] |

| River/Lake Sediments | 0.1 - 10 | mg/kg | [5] |

| Biota | |||

| Aquatic Organisms | 0.01 - 5 | mg/kg (wet weight) | [5] |

| Other Sources | |||

| Coal Tar | 10,000 - 50,000 | mg/kg | [4] |

| Creosote | 1,000 - 30,000 | mg/kg | [3] |

| Cigarette Smoke | 0.1 - 90 | ng/cigarette | [7] |

Experimental Protocols for Fluoranthene Analysis

The accurate quantification of fluoranthene in environmental samples requires robust analytical methodologies. The following provides a general workflow for the analysis of fluoranthene.

Sample Collection and Preparation

-

Air: Air samples are typically collected by passing a known volume of air through a filter (for particulate-bound PAHs) and a solid sorbent tube (for gas-phase PAHs).

-

Water: Water samples are collected in amber glass bottles to prevent photodegradation. Samples may be filtered to separate dissolved and particulate-bound fractions.

-

Soil and Sediment: Soil and sediment samples are collected using core samplers or grabs and are often freeze-dried and sieved before extraction.

Extraction

The goal of extraction is to isolate the PAHs from the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent (e.g., hexane, dichloromethane).

-

Ultrasonic Extraction: The use of high-frequency sound waves to enhance the extraction of analytes from a solid matrix into a solvent.[9]

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Cleanup and Fractionation

Crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This is typically achieved using:

-

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica, alumina) to retain interferences while allowing the PAHs to pass through.

-

Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing high-molecular-weight interferences like lipids.

Instrumental Analysis

The final determination of fluoranthene concentrations is performed using chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is widely used for the separation of PAHs.[10] Fluorescence detection provides high sensitivity and selectivity for fluoranthene and other fluorescent PAHs.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of PAHs, and MS allows for positive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation pathways and major sources of fluoranthene.

References

- 1. Fluoranthene, a PAH [utslappisiffror.naturvardsverket.se]

- 2. mdpi.com [mdpi.com]

- 3. Fact sheet: Fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. ewg.org [ewg.org]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tobacco smoke - Wikipedia [en.wikipedia.org]

- 8. Soil contamination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. lcms.cz [lcms.cz]

Unraveling the Carcinogenic Potential of Fluoranthene and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials. While not classified as a human carcinogen by the International Agency for Research on Cancer (IARC) Group 3, "not classifiable as to its carcinogenicity to humans," compelling evidence suggests its role as a potent cocarcinogen and a precursor to mutagenic metabolites. This technical guide provides an in-depth analysis of the carcinogenic potential of fluoranthene and its metabolites, focusing on its metabolic activation, DNA adduct formation, and the intricate signaling pathways involved in its toxicity.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of many PAHs, including fluoranthene, is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. The primary pathway for fluoranthene's metabolic activation involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

A major pathway for the metabolic activation of fluoranthene to mutagenic species involves the formation of fluoranthene-2,3-diol (FA 2,3-diol).[1] This diol is then further oxidized to a highly reactive fluoranthene-2,3-diol-1,10b-epoxide.[1] This diol epoxide is considered an ultimate carcinogen, capable of forming covalent bonds with DNA, leading to the formation of DNA adducts. Studies have shown that the FA 2,3-diol, as well as its syn and anti 2,3-diol-1,10b-epoxides, are mutagenic in Salmonella typhimurium TM677.[1]

dot

Quantitative Data on Fluoranthene's Biological Effects

While comprehensive dose-response data for fluoranthene-induced tumor incidence is limited, several studies have quantified its biological effects, particularly its cytotoxicity and its ability to enhance the genotoxicity of other carcinogens.

| Parameter | Model System | Concentration/Dose | Effect | Reference |

| IC50 | Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | 50 µM | 50% inhibition of cell viability | |

| Co-carcinogenic Effect | Mouse Skin (with Benzo[a]pyrene) | Not specified | Enhances the formation of Benzo[a]pyrene-DNA adducts | |

| Mutagenicity | Salmonella typhimurium TM677 | Not specified | Induces mutations (mutagenic) | [1] |

Experimental Protocols

In Vitro Metabolism of Fluoranthene with Rat Liver Microsomes

Objective: To assess the metabolic profile of fluoranthene when incubated with enzymes present in rat liver microsomes.

Materials:

-

[³H]-Fluoranthene (radiolabeled substrate)

-

Rat liver microsomes (source of metabolic enzymes)

-

NADPH-generating system (cofactor for CYP450 enzymes)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, the NADPH-generating system, and buffer in a reaction vessel.

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding [³H]-fluoranthene to the mixture.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetone or methanol).

-

Extract the metabolites from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to concentrate the metabolites.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

-

Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

-

Elute the metabolites using a gradient of solvents (e.g., water and methanol or acetonitrile).

-

Detect the radiolabeled metabolites using a radioactivity detector.

-

Identify and quantify the metabolites by comparing their retention times with those of known standards.

Mutagenicity Assay (Ames Test) using Salmonella typhimurium TM677

Objective: To determine the mutagenic potential of fluoranthene and its metabolites.

Materials:

-

Salmonella typhimurium strain TM677 (histidine auxotroph)

-

Fluoranthene or its metabolites to be tested

-

S9 fraction (from rat liver, as a source of metabolic enzymes)

-

Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Prepare the S9 mix by combining the S9 fraction with the necessary cofactors.

-

In a test tube, combine the test compound (dissolved in a suitable solvent like DMSO), the S. typhimurium TM677 culture, and the S9 mix (for metabolic activation). A control without the S9 mix should also be included.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the compound is mutagenic.

Signaling Pathways Implicated in Fluoranthene's Carcinogenicity

The carcinogenic effects of fluoranthene and its metabolites are mediated through complex signaling pathways that control cellular processes such as proliferation, apoptosis, and DNA repair. The Aryl Hydrocarbon Receptor (AHR) signaling pathway plays a crucial role in the toxicity of many PAHs, including fluoranthene.

Upon entering the cell, fluoranthene or its metabolites can bind to the AHR, a ligand-activated transcription factor. This binding event triggers a cascade of molecular events, leading to the transcription of a battery of genes, including those encoding for CYP1A1 and CYP1B1, enzymes involved in the metabolic activation of PAHs. This creates a positive feedback loop, where fluoranthene exposure leads to increased production of the very enzymes that convert it into more toxic forms.

dot

Furthermore, the reactive metabolites of fluoranthene can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and promoting carcinogenesis. This oxidative stress can also trigger apoptotic pathways as a cellular defense mechanism to eliminate damaged cells.

dot

While fluoranthene itself may not be a direct-acting carcinogen, its metabolic activation to reactive diol epoxides poses a significant genotoxic threat. Its ability to act as a cocarcinogen, amplifying the effects of other potent carcinogens, underscores its importance in the overall landscape of chemical carcinogenesis. A thorough understanding of its metabolic pathways, the signaling cascades it perturbs, and the nature of the DNA damage it induces is critical for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the dose-response relationship of fluoranthene in long-term carcinogenicity studies and to identify specific biomarkers of exposure and effect in human populations.

References

Navigating the Invisible: A Technical Guide to Regulatory Guidelines for Carbon-14 Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core regulatory guidelines, safety protocols, and experimental procedures for working with Carbon-14 (¹⁴C) compounds. Designed for professionals in research and drug development, this document outlines the essential information required for the safe and compliant handling of this widely used radioisotope.

Introduction to Carbon-14

Carbon-14 is a low-energy beta-emitting radioisotope with a long half-life of approximately 5,730 years.[1][2] Its presence in all organic molecules makes it an invaluable tracer in biological, chemical, and environmental research. In pharmaceutical development, ¹⁴C-labeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data for regulatory submissions to agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

The primary radiological hazard associated with ¹⁴C is internal exposure through ingestion, inhalation, or skin absorption, as the low-energy beta particles do not pose a significant external radiation threat.[2][4] Therefore, stringent handling procedures and safety measures are imperative to minimize the risk of internal contamination.

Regulatory Framework and Dose Limits

The use of ¹⁴C is governed by national and international regulatory bodies that establish dose limits for occupational exposure and the general public. In the United States, the Nuclear Regulatory Commission (NRC) sets these standards, which are largely harmonized with international recommendations.

Table 1: Occupational Dose Limits for Adults (NRC)

| Exposure Type | Annual Limit (rems) | Annual Limit (Sv) |

| Total Effective Dose Equivalent (TEDE) | 5 | 0.05 |

| Sum of Deep-Dose Equivalent and Committed Dose Equivalent to any Individual Organ or Tissue (other than the lens of the eye) | 50 | 0.5 |

| Lens Dose Equivalent | 15 | 0.15 |

| Shallow-Dose Equivalent to the Skin or any Extremity | 50 | 0.5 |

Source: 10 CFR § 20.1201

Table 2: Annual Limits on Intake (ALI) and Derived Air Concentrations (DAC) for Carbon-14

| Compound Type | Inhalation ALI (µCi) | Ingestion ALI (µCi) | DAC (µCi/ml) |

| Carbon Monoxide | 200,000 | - | 1 x 10⁻⁴ |

| Carbon Dioxide | 20,000 | - | 1 x 10⁻⁶ |

| Other Compounds | 2,000 | 2,000 | 1 x 10⁻⁷ |

Source: PerkinElmer, University of Southern California Environmental Health & Safety[2][5]

Laboratory Safety and Contamination Control

A robust radiation safety program is essential for any laboratory handling ¹⁴C compounds. This includes designated work areas, proper personal protective equipment (PPE), and routine contamination monitoring.

Table 3: Surface Contamination Limits for Carbon-14

| Contamination Type | Limit (dpm/100 cm²) | Limit (Bq/cm²) | Regulatory Body |

| Removable | 1,000 | 0.167 | NRC (typical limit for beta emitters) |

| Total (Fixed + Removable) | 3,700,000 | 616.7 | USNRC (Interim Screening Value)[6] |

| Non-fixed (in areas where unsealed substances are used) | - | 300 | CNSC (Class C radionuclide)[5] |

| Non-fixed (in all other areas) | - | 30 | CNSC (Class C radionuclide)[5] |

Personal Protective Equipment (PPE)

-

Lab Coat: A full-length lab coat is mandatory.

-

Gloves: Double-gloving with disposable latex or plastic gloves is recommended, with the outer pair changed frequently, as some ¹⁴C compounds can penetrate gloves.[2][4]

-

Eye Protection: Safety glasses or goggles should be worn at all times.

Designated Work Areas

-

Work with ¹⁴C should be conducted in a designated and clearly labeled area.

-

Bench surfaces should be covered with absorbent paper to contain potential spills.

-

For volatile compounds, work must be performed in a certified chemical fume hood.

Experimental Protocols

General Workflow for a ¹⁴C Experiment

The following diagram illustrates a typical workflow for conducting an experiment with ¹⁴C-labeled compounds, from initial planning to waste disposal.

References

Methodological & Application

Application Notes and Protocols for Fluoranthene-3-¹⁴C Metabolic Pathway Analysis in Soil Microbes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the metabolic pathway of Fluoranthene-3-¹⁴C in soil microbes. The following sections outline the experimental setup, analytical methods, and expected outcomes for such studies, supported by quantitative data and visual representations of the metabolic processes and workflows.

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant of significant concern due to its potential carcinogenicity. Understanding the microbial degradation of fluoranthene is crucial for developing effective bioremediation strategies. The use of radiolabeled compounds, such as Fluoranthene-3-¹⁴C, allows for precise tracking of the parent compound and its metabolites through various environmental compartments and metabolic pathways. This application note details the necessary protocols to conduct a comprehensive analysis of the fluoranthene metabolic pathway in soil microorganisms.

Quantitative Data Summary

The biodegradation of fluoranthene by soil microbes can be quantified by measuring the mineralization of the ¹⁴C-labeled substrate to ¹⁴CO₂ and by tracking the distribution of the radiolabel in different fractions over time. The following table summarizes representative quantitative data from studies on fluoranthene degradation by Mycobacterium species.

| Parameter | Value | Incubation Time | Microbial Strain | Reference |

| Fluoranthene Mineralization | Up to 78% | 5 days | Mycobacterium sp. | |

| Fluoranthene Metabolized | ~60% | 10 days | Mycobacterium sp. strain KR20 | [1] |

| Distribution of ¹⁴C Label | ||||

| ¹⁴CO₂ | 31.8% | 5 days | Mycobacterium sp. | [2] |

| Aqueous Phase | 14.7% | 5 days | Mycobacterium sp. | [2] |

| Ethyl Acetate Extractable | >95% of remaining radioactivity | 5 days | Mycobacterium sp. | [2] |

Experimental Protocols

Soil Microcosm Setup for ¹⁴C-Fluoranthene Mineralization Assay

This protocol describes the setup of a laboratory microcosm to assess the mineralization of Fluoranthene-3-¹⁴C to ¹⁴CO₂ by soil microorganisms.

Materials:

-

Soil sample of interest

-

Fluoranthene-3-¹⁴C (specific activity and purity should be known)

-

Unlabeled fluoranthene

-

Acetone or other suitable solvent

-

Biometer flasks (or similar sealed incubation vessels with a side-arm for CO₂ trapping)

-

0.5 M NaOH solution

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Incubator

Procedure:

-

Soil Preparation:

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Determine the water holding capacity of the soil and adjust the moisture content to 50-60% of this capacity.

-

Pre-incubate the soil for 7-10 days at the desired experimental temperature (e.g., 25°C) to allow the microbial community to stabilize.

-

-

Spiking the Soil:

-

Prepare a stock solution of Fluoranthene-3-¹⁴C and unlabeled fluoranthene in a volatile solvent like acetone to achieve the desired final concentration and specific activity in the soil.

-

Add the spiking solution to a small portion of the soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.

-

Combine the spiked soil portion with the bulk of the soil for the microcosm and mix thoroughly to ensure homogenous distribution.

-

-

Microcosm Assembly:

-

Place a known amount of the spiked soil (e.g., 50-100 g) into the main chamber of each biometer flask.

-

Add a known volume (e.g., 10 mL) of 0.5 M NaOH to the side-arm of each flask to trap the evolved ¹⁴CO₂.

-

Seal the flasks. Include control flasks with sterilized soil to account for abiotic degradation.

-

-

Incubation and ¹⁴CO₂ Trapping:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

At regular intervals (e.g., every 2-3 days), withdraw the NaOH solution from the side-arm and replace it with fresh solution.

-

Mix the collected NaOH sample with a suitable scintillation cocktail.

-

Quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the cumulative amount of ¹⁴CO₂ evolved over time and express it as a percentage of the initial ¹⁴C-fluoranthene added.

-

Extraction and Analysis of Fluoranthene and its Metabolites

This protocol outlines the procedure for extracting fluoranthene and its metabolites from soil for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Soil samples from the microcosm experiment

-

Anhydrous sodium sulfate

-

Extraction solvents (e.g., acetone, toluene, dichloromethane, hexane)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

Solid Phase Extraction (SPE) cartridges for cleanup (e.g., silica gel, Florisil)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

-

GC-MS system

-

Reference standards for fluoranthene and potential metabolites

Procedure:

-

Solvent Extraction:

-

Mix a known amount of soil with anhydrous sodium sulfate to remove excess water.

-

Perform solvent extraction using a method such as Soxhlet extraction or Accelerated Solvent Extraction (ASE). A common solvent mixture for PAHs is acetone:hexane (1:1 v/v) or toluene.[3][4][5][6]

-

For a less rigorous method, sonication with a solvent like dichloromethane can be used.

-

Collect the solvent extract.

-

-

Extract Concentration and Cleanup:

-

Concentrate the extract to a small volume using a rotary evaporator or a stream of nitrogen.

-

If necessary, perform a solvent exchange to a solvent compatible with the subsequent analytical method (e.g., acetonitrile for HPLC).

-

Clean up the extract to remove interfering co-extractives using SPE cartridges. Elute the target analytes with an appropriate solvent.

-

-

HPLC Analysis:

-

Inject the cleaned-up extract into the HPLC system.

-

Use a gradient elution program with a mobile phase such as acetonitrile and water to separate the parent fluoranthene from its more polar metabolites.

-

Monitor the elution using a UV-Vis or fluorescence detector at appropriate wavelengths for fluoranthene and its expected metabolites.

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

-

GC-MS Analysis for Metabolite Identification:

-

For identification of unknown metabolites, derivatize the extract if necessary (e.g., silylation for hydroxylated compounds).

-

Inject the derivatized or underivatized extract into the GC-MS system.

-

Identify the metabolites by comparing their mass spectra with libraries of known compounds and the fragmentation patterns of reference standards.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of the Fluoranthene-3-¹⁴C metabolic pathway in soil microbes.

Fluoranthene Metabolic Pathway in Mycobacterium sp.

The diagram below depicts a proposed metabolic pathway for the degradation of fluoranthene by Mycobacterium species, highlighting key intermediates. The degradation is initiated by dioxygenase enzymes attacking different positions of the fluoranthene molecule.

References

- 1. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tracking Fluoranthene-3-14C Uptake in Aquatic Organisms

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent environmental pollutants originating from both natural and anthropogenic sources, such as incomplete combustion of organic materials and petroleum spills.[1][2] Fluoranthene, a four-ring PAH, is commonly found in aquatic ecosystems and is of toxicological concern due to its potential to bioaccumulate in organisms.[1][3] Understanding the kinetics of uptake, metabolism, and depuration of fluoranthene is critical for environmental risk assessment.

Radiotracer studies, utilizing compounds like Fluoranthene-3-14C, offer a highly sensitive and precise method for quantifying bioaccumulation.[4] By tracking the 14C label, researchers can accurately measure the concentration of the parent compound and its metabolites within an organism over time. This application note provides a detailed protocol for conducting aqueous exposure studies with this compound in fish, based on the principles outlined in OECD Guideline 305 for bioaccumulation testing.[5][6] It includes procedures for sample preparation, quantification via Liquid Scintillation Counting (LSC), and data analysis to determine the Bioconcentration Factor (BCF).

Quantitative Data Summary

The Bioconcentration Factor (BCF) is a key parameter for assessing the bioaccumulation potential of a chemical. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[7][8]

Table 1: Representative Time-Course Data for this compound Uptake and Depuration in Fish

The following table presents a hypothetical but realistic dataset for a 28-day uptake and 14-day depuration study, illustrating the change in 14C concentration in fish tissue over time.

| Phase | Day | Water Conc. (µg/L) | Mean Fish Tissue Radioactivity (dpm/g) | Mean Fish Tissue Conc. (µg/g) | Kinetic BCF (L/kg) |

| Uptake | 1 | 2.0 | 150 | 0.15 | 75 |

| 3 | 2.1 | 550 | 0.55 | 262 | |

| 7 | 2.0 | 1800 | 1.80 | 900 | |

| 14 | 1.9 | 3500 | 3.50 | 1842 | |

| 21 | 2.0 | 4600 | 4.60 | 2300 | |

| 28 | 2.0 | 4950 | 4.95 | 2475 | |

| Depuration | 29 (Dep. 1) | <0.01 | 3100 | 3.10 | - |

| 31 (Dep. 3) | <0.01 | 1500 | 1.50 | - | |

| 35 (Dep. 7) | <0.01 | 500 | 0.50 | - | |

| 42 (Dep. 14) | <0.01 | 100 | 0.10 | - | |

| Note: Fish tissue concentration is calculated from radioactivity based on the specific activity of the this compound stock. The kinetic BCF is calculated from the rates of uptake and depuration. |

Table 2: Published Fluoranthene BCF Values in Various Aquatic Species

This table summarizes experimentally derived BCF values for fluoranthene from scientific literature, highlighting the variability among different species.

| Organism Type | Species | BCF Value (L/kg) | Reference |

| Fish | Cyprinus carpio (Carp) | ~2000 | [9] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 1,000 - 1,500 | [10] |

| Crustacean | Diporeia spp. | 245,000 (lipid-normalized) | [9] |

| Crustacean | Hyalella azteca | High (unspecified) | [9] |

| Mollusc | Mytilus edulis (Blue Mussel) | 10,000 - 15,000 | [9] |

| Oligochaete | Monopylephorus rubroniveus | 10,893 | [8] |

| Amphibian | Rana pipiens (Leopard Frog) | <2000 | [9] |

Experimental Protocols

This protocol is adapted from the OECD Guideline 305 and standard radiotracer methodologies.[10][11]

Materials and Reagents

-

Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow).

-

Radiolabeled Compound: this compound of known specific activity (e.g., in toluene or ethanol).

-

Test Water: Dechlorinated, aerated water with controlled pH, hardness, and temperature.

-

Tissue Solubilizer: Commercial alkaline solubilizer (e.g., Soluene®-350).[12]

-

Decolorizing Agent: 30% Hydrogen Peroxide (H₂O₂).[13]

-

Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous and organic samples (e.g., Ultima Gold™).[14]

-

Liquid Scintillation Counter (LSC): Calibrated for 14C detection.

-

Glass Scintillation Vials: 20 mL, low-potassium glass.

Experimental Workflow Diagram

Caption: Workflow for a 14C-Fluoranthene bioaccumulation study.

Protocol: Uptake and Depuration Phases

-

Acclimation: Acclimate test fish to laboratory conditions (water quality, temperature, photoperiod) for at least 14 days. Feed daily and monitor for any signs of disease or stress.

-

Test Substance Preparation: Prepare a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetone). The stock is introduced into the test system via a metering pump to achieve the desired final aqueous concentration (e.g., 1-5 µg/L).

-

Uptake Phase (28 days):

-

Initiate the flow-through system, exposing the fish to a constant concentration of this compound.

-

On specified sampling days (e.g., 1, 3, 7, 14, 21, 28), collect water samples (minimum of two) and a subset of fish (minimum of four) from the exposure tank.[10]

-

Euthanize fish, rinse with clean water, blot dry, and record their weight and length.

-

Tissues of interest (e.g., whole body, liver, muscle, gill) can be dissected or the whole fish can be processed.

-

-

Depuration Phase (14 days):

-

After 28 days, transfer the remaining fish to an identical test system containing clean, uncontaminated water.

-

Continue sampling fish and water at specified intervals (e.g., depuration days 1, 3, 7, 14) to measure the rate of elimination.

-

Protocol: Sample Preparation for LSC

-

Tissue Solubilization:

-

Place a pre-weighed tissue sample (up to 200 mg) into a 20 mL glass scintillation vial.[13]

-

Add 1-2 mL of tissue solubilizer (e.g., Soluene-350). Ensure the tissue is fully submerged.

-

Cap the vial tightly and incubate in a shaking water bath at 50°C for 2-4 hours, or until the tissue is completely dissolved.[12][13]

-

-

Decolorization (if needed):

-

Scintillation Counting:

-

Cool the vials to room temperature.

-

Add 10-15 mL of a suitable LSC cocktail to each vial.

-

Cap the vials and shake vigorously to ensure a homogenous mixture.

-

Dark-adapt the samples for at least one hour to reduce chemiluminescence.[15]

-